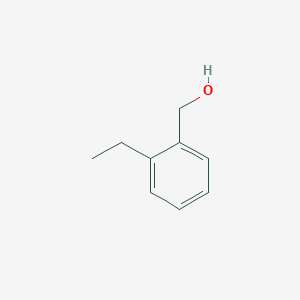

(2-Ethylphenyl)methanol

Descripción general

Descripción

“(2-Ethylphenyl)methanol” is a chemical compound with the molecular formula C9H12O . It is also known as 2-Methylphenethyl alcohol, Benzeneethanol, 2-methyl-, o-Methylphenethyl alcohol, Phenethyl alcohol, o-methyl-, and "BENZENEETHANOL, 2-METHYL-" .

Synthesis Analysis

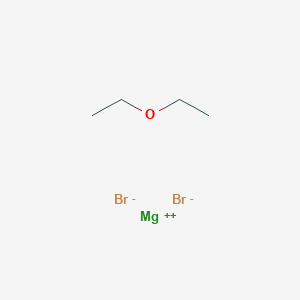

The synthesis of “(2-Ethylphenyl)methanol” can be achieved through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu (II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis

The molecular structure of “(2-Ethylphenyl)methanol” is characterized by a molecular weight of 136.191 Da and a monoisotopic mass of 136.088821 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Ethylphenyl)methanol” include a molecular formula of C9H12O, an average mass of 136.191 Da, and a monoisotopic mass of 136.088821 Da .Aplicaciones Científicas De Investigación

Scientific research can be conducted in various fields, such as natural sciences, social sciences, and engineering, and may involve experiments, observations, surveys, or other forms of data collection . The goal of scientific research is to advance knowledge, improve understanding, and contribute to the development of solutions to practical problems .

Industrial Solvent

Methanol is used as an industrial solvent due to its ability to dissolve a wide range of compounds .

Chemical Precursor

Methanol is used as a precursor for producing other chemicals such as dimethyl ether, acetic acid, and formaldehyde .

Potential Fuel

Methanol is considered a potential fuel. It can be used to fuel cars, trucks, marine vessels, boilers, cookstoves, and kilns .

Clean and Sustainable Fuel

When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions .

Production of Everyday Products

Methanol is a highly versatile building block for the manufacture of countless everyday products such as paints, carpeting, and plastics .

Energy Demand

Increasingly, methanol is being employed around the globe in many innovative applications to meet our growing energy demand .

Safety And Hazards

The safety data sheet for a similar compound, Ethylene glycol, indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Propiedades

IUPAC Name |

(2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIQTMDIOLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411371 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethylphenyl)methanol | |

CAS RN |

767-90-8 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

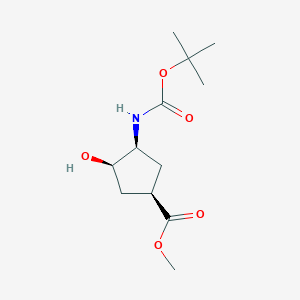

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

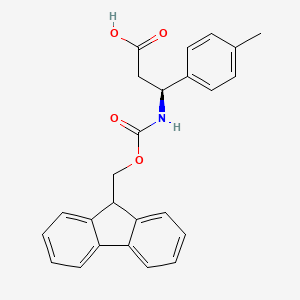

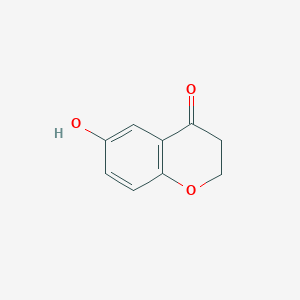

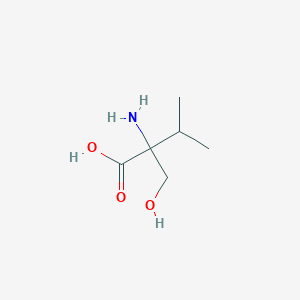

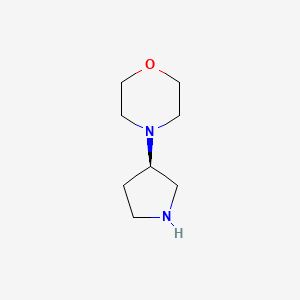

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.